molecular formula C18H17BrCl2O4 B15229261 Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Cat. No.: B15229261
M. Wt: 448.1 g/mol
InChI Key: ZBUXGROYYORHBI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and ethoxy groups

Preparation Methods

The synthesis of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by the introduction of the 2,4-dichlorobenzyl group through nucleophilic substitution. The final step often involves esterification to introduce the ethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate include:

    Ethyl 4-({3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)benzoate: Shares a similar core structure but with an amino group.

    3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ester.

Properties

Molecular Formula

C18H17BrCl2O4

Molecular Weight

448.1 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate

InChI

InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3

InChI Key

ZBUXGROYYORHBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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